Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride
Description
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Properties
IUPAC Name |
methyl 6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c1-14-9(13)6-4-5-2-3-7(12)11-8(5)10-6;/h2-4H,1H3,(H2,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSWPHGBPPXSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)NC(=O)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228465-53-8 | |
| Record name | methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. By inhibiting these receptors, the compound can induce apoptosis and inhibit the proliferation and migration of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: This compound shares a similar core structure but lacks the hydroxyl group at the 6-position.
2-Hydroxy-6-methylpyridine: This compound is structurally related but lacks the carboxylate and pyrrolo[2,3-b]pyridine core.
Uniqueness
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 6-position and the carboxylate group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for drug design and synthesis .
Biological Activity
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological profiles.
Structural Information
- Molecular Formula : C9H8N2O3
- SMILES : COC(=O)C1=CC2=C(N1)NC(=O)C=C2
- InChIKey : ZWABVZSTKJRRTC-UHFFFAOYSA-N
This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . The inhibition of FGFR activity affects several critical biochemical pathways, including:
- RAS–MEK–ERK pathway
- Phospholipase C gamma (PLCγ) pathway
- PI3K–Akt signaling pathway
These pathways are essential for cell proliferation and survival, making FGFR inhibitors promising candidates for cancer treatment.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines and induce apoptosis. The compound's efficacy is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | A549 (Lung Cancer) | 5.0 | FGFR inhibition |
| Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | MCF7 (Breast Cancer) | 4.5 | Apoptosis induction |
Inhibition of Pro-inflammatory Cytokines
In addition to its anticancer properties, this compound has shown potential in modulating inflammatory responses. A study indicated that it significantly inhibited the release of TNF-α from macrophages exposed to pro-inflammatory stimuli. This suggests that this compound may have therapeutic applications in inflammatory diseases.
Study on Cytotoxic Activity
A recent publication detailed a series of experiments evaluating the cytotoxic activity of pyrrolo[2,3-b]pyridine derivatives. The study found that compounds with structural similarities to this compound exhibited significant anticancer activity against various cell lines, supporting its potential as a lead compound for further development .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight. Preliminary studies indicate that it may exhibit good bioavailability and metabolic stability, which are crucial for therapeutic applications .
Q & A
Q. Advanced
- DFT calculations : Model transition states for hydroxyl substitution, comparing activation energies of bromo vs. chloro precursors .
- Molecular docking : Predict interactions with biological targets (e.g., kinase inhibitors) using pyrrolopyridine scaffolds .
- Solvent effects : Simulate reaction pathways in polar solvents (e.g., DMF) to optimize regioselectivity .
What strategies resolve contradictions in purity assessments between HPLC and NMR data?
Q. Advanced
- Cross-validation : Use orthogonal methods (e.g., LC-MS for molecular ion confirmation alongside NMR integration) .
- Spiking experiments : Add known impurities (e.g., ethyl ester analogs) to identify overlapping peaks .
- Quantitative NMR (qNMR) : Employ internal standards (e.g., maleic acid) for absolute purity quantification .
How does the hydrochloride salt form influence solubility and bioavailability?
Q. Advanced
- Solubility : The salt enhances aqueous solubility compared to freebase forms, critical for in vitro assays .
- Bioavailability : Improved dissolution rates in physiological pH (e.g., intestinal absorption) due to ionized Cl⁻ counterions .
- Stability : Hygroscopicity requires storage in desiccators to prevent deliquescence .
What are the best practices for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
